4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine
CAS No.: 2098118-80-8
Cat. No.: VC3210148
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098118-80-8 |
|---|---|
| Molecular Formula | C13H21N3 |
| Molecular Weight | 219.33 g/mol |
| IUPAC Name | 4-[1-(cyclobutylmethyl)pyrazol-4-yl]piperidine |
| Standard InChI | InChI=1S/C13H21N3/c1-2-11(3-1)9-16-10-13(8-15-16)12-4-6-14-7-5-12/h8,10-12,14H,1-7,9H2 |
| Standard InChI Key | FHBGLLUMPSDFHC-UHFFFAOYSA-N |
| SMILES | C1CC(C1)CN2C=C(C=N2)C3CCNCC3 |
| Canonical SMILES | C1CC(C1)CN2C=C(C=N2)C3CCNCC3 |
Introduction
4-(1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine is a complex organic compound featuring a piperidine core attached to a pyrazole ring, which is further modified by a cyclobutylmethyl group. This unique structural arrangement lends itself to various biological and chemical applications, making it a valuable subject of study in fields such as medicinal chemistry and material science.
Synthesis Methods
The synthesis of 4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine typically involves a multi-step process:
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Formation of Pyrazole: Starting with cyclobutylmethyl ketone, the key intermediate is synthesized through condensation reactions.
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Piperidine Attachment: The pyrazole derivative undergoes nucleophilic substitution with piperidine under controlled conditions, often in a polar solvent.
For industrial-scale production, optimized processes are employed to ensure high yield and purity, including the use of high-purity starting materials and specific catalysts.
Chemical Reactions and Derivatives
This compound undergoes several types of chemical reactions:
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Oxidation: The compound can be oxidized to form various oxidative derivatives using reagents like potassium permanganate.
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Reduction: Hydrogenation reactions, typically using palladium catalysts, lead to reduced forms.
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Substitution: It participates in nucleophilic substitution reactions, facilitated by reagents like alkyl halides or acids.
Major products from these reactions include oxidized pyrazole derivatives, reduced piperidine derivatives, and various substituted compounds with altered functional groups.
Biological and Therapeutic Applications
4-(1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine is investigated for its potential therapeutic uses, including anti-inflammatory and anti-cancer properties. Its unique structural features allow it to interact with specific molecular targets, such as enzymes and receptors, modulating their activity.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anti-inflammatory and anti-cancer properties. |
| Biology | Used to study enzyme interactions and receptor binding. |
| Material Science | Applied in developing new polymers. |
| Agrochemicals | Investigated for creating novel pesticides. |
Research Findings and Case Studies
Recent studies have evaluated the biological activities of similar compounds, providing insights that may be applicable to this compound. For instance, derivatives of pyrazole have shown promising results in various assays:
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Anticancer Activity: Some pyrazole derivatives have demonstrated inhibitory effects on cancer cell lines.
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Antimicrobial Effects: Certain compounds have exhibited antibacterial and antifungal activities.
A case study on pyrazole derivatives showed significant inhibition of cell proliferation in gastric cancer cell lines, indicating that modifications in the pyrazole structure can enhance biological efficacy.
Comparative Analysis with Similar Compounds
When compared to similar compounds, 4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine stands out due to its unique structural components. Similar compounds include:
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4-(Cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine: Features a cyclopropylmethyl group.
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4-(1-(Cyclopentylmethyl)-1H-pyrazol-4-yl)piperidine: Contains a cyclopentylmethyl group instead.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine | Cyclopropylmethyl group | Similar biological activity |
| 4-(1-(Cyclopentylmethyl)-1H-pyrazol-4-yl)piperidine | Cyclopentylmethyl group | Different biological activity |
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